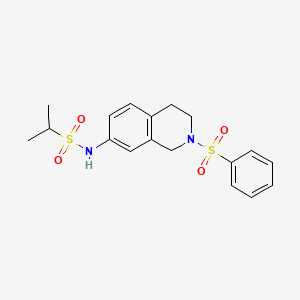

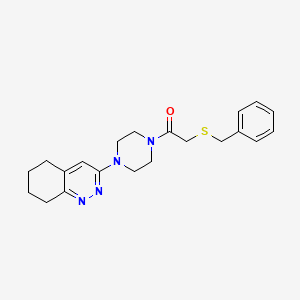

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

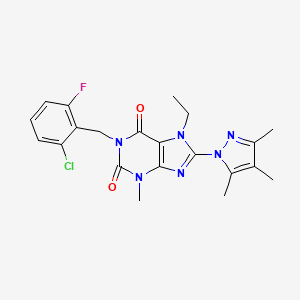

The compound “N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide” is a type of sulfonamide . Sulfonamides have played a defining role in the history of drug development and continue to be prevalent today . They are common in marketed drugs and have been used in a rich variety of medicines since the advent of modern antibiotics .

Synthesis Analysis

The synthesis of these valuable compounds often involves organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Chemical Reactions Analysis

Primary sulfonamides have found numerous applications in synthetic chemistry. They can be alkylated, acylated, or arylated to produce other sulfonamides . They are often the precursors to sulfonylureas, commonly used in diabetes medication and as herbicides, by coupling with isocyanates . Their combination with hypervalent iodine reagents enables relatively mild access to sulfonyl nitrene-type species .Aplicaciones Científicas De Investigación

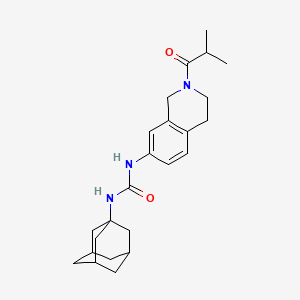

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

Several studies have synthesized and evaluated 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines for their PNMT inhibitory potency and selectivity. These compounds display remarkable potency and selectivity for PNMT, indicating potential for blood-brain barrier penetration and therapeutic applications in disorders related to catecholamine metabolism (Grunewald et al., 2005). Further studies on the binding of isosteric sulfonamides to PNMT's active site have elucidated the structural requirements for high potency and selectivity, providing insights into the design of more effective inhibitors (Grunewald et al., 2006).

Antimicrobial Activity

New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and screened for their antimicrobial and antifungal activities. These studies demonstrate the potential of sulfonamide derivatives in developing new antimicrobial agents with significant activity against various pathogens (Fadda et al., 2016).

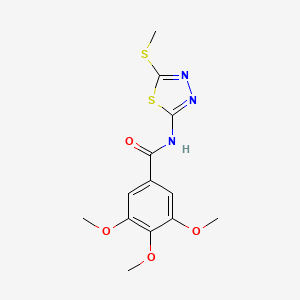

Radical Cyclizations and Polymerization Studies

Research on radical cyclizations of cyclic ene sulfonamides to form polycyclic imines has shown that these reactions provide a novel method for the synthesis of stable imines. Such studies are crucial for developing new synthetic routes in organic chemistry (Zhang et al., 2013).

Drug Metabolism and Biocatalysis

The application of biocatalysis to drug metabolism has been explored by preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach facilitates the structural characterization of drug metabolites, showcasing the role of sulfonamide derivatives in medicinal chemistry research (Zmijewski et al., 2006).

Direcciones Futuras

Mecanismo De Acción

are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

The properties of the sulfonamide motif, particularly aryl and heteroaryl sulfonamides, of being resistant to hydrolysis while being transition-state mimetics of the peptide bond has endeared them to the medicinal chemist over the years .

Propiedades

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-14(2)25(21,22)19-17-9-8-15-10-11-20(13-16(15)12-17)26(23,24)18-6-4-3-5-7-18/h3-9,12,14,19H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZDYCBLLBNAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)

![N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2959220.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2959226.png)

![N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2959228.png)

![7-(4-Methoxyphenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2959229.png)